molecular formula C19H17IN2OS B5213658 4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No. B5213658
M. Wt: 448.3 g/mol
InChI Key: GILCXOPHRYLLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been the subject of numerous studies, which have investigated its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer cell growth. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione for lab experiments is its anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain forms.

Future Directions

Future research on 4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione may focus on several areas. One area of interest is the development of new drugs based on this compound, which may have applications in the treatment of various diseases. Additionally, further studies may investigate the mechanism of action of this compound, as well as its potential side effects and toxicity. Finally, future research may focus on improving the synthesis method of this compound, in order to increase its yield and solubility.

Synthesis Methods

The synthesis of 4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has been achieved through several methods, including the reaction of 3-iodoaniline with 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one in the presence of sulfur, as well as the reaction of 3-iodoaniline with 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one in the presence of thiourea. These methods have been found to be effective in producing high yields of the desired compound.

Scientific Research Applications

Research on 4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has focused on its potential applications in the field of medicine. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and may be useful in the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.

properties

IUPAC Name

4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2OS/c1-23-14-7-5-11-6-8-15-17(12-3-2-4-13(20)9-12)21-19(24)22-18(15)16(11)10-14/h2-5,7,9-10,17H,6,8H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILCXOPHRYLLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=C2NC(=S)NC3C4=CC(=CC=C4)I)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.